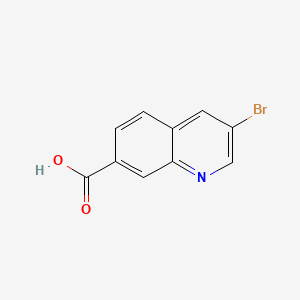
3-Bromoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromoquinoline-7-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 . It is a solid substance and its IUPAC name is 3-bromo-7-quinolinecarboxylic acid .
Synthesis Analysis
There are several methods for synthesizing quinoline derivatives, such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of “3-Bromoquinoline-7-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO2/c11-8-3-6-1-2-7 (10 (13)14)4-9 (6)12-5-8/h1-5H, (H,13,14) .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, they can be deprotonated to form carboxylate salts, which can then react with electrophiles to complete a substitution of the hydroxyl hydrogen . Other reactions include oxidative dehydrogenation and deoxygenation .
Physical And Chemical Properties Analysis
“3-Bromoquinoline-7-carboxylic acid” is a solid substance . It has a molecular weight of 252.07 . The storage temperature is between 2-8°C in a dry, sealed environment .
科学的研究の応用
Photolabile Protecting Groups : A study by Fedoryak and Dore (2002) explored brominated hydroxyquinoline as a new photolabile protecting group for carboxylic acids, highlighting its greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis for in vivo use. Its characteristics, including increased solubility and low fluorescence, make it suitable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Analytical Chemistry : Mochizuki et al. (2013) synthesized a novel bromoquinolinium reagent for the analysis of carboxylic acids in biological samples via HPLC-ESI-MS/MS, demonstrating its efficiency in identifying carboxylic acids due to the characteristic bromine isotope pattern and enhancing sensitivity for detection (Mochizuki et al., 2013).
Organic Synthesis : The synthesis of quinoline derivatives, including 7-bromoquinoline derivatives, has been reported in several studies, demonstrating their potential as intermediates in the synthesis of various biologically active compounds. Broch, Anizon, and Moreau (2008) detailed the preparation of new biquinoline derivatives via microwave-assisted Suzuki cross-coupling, showcasing the versatility of bromoquinoline derivatives in organic synthesis (Broch, Anizon, & Moreau, 2008).
Antimicrobial Activities : Research on bromoquinoline derivatives has shown promising antibacterial activities against various pathogens. Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives and evaluated their antibacterial activities against ESBL producing Escherichia coli and MRSA, highlighting the potential of these compounds in addressing antibiotic resistance (Arshad et al., 2022).
Safety And Hazards
The safety information for “3-Bromoquinoline-7-carboxylic acid” includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions for “3-Bromoquinoline-7-carboxylic acid” and similar compounds may involve further exploration of their potential applications in these areas .
特性
IUPAC Name |
3-bromoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHOJLAAXVYSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858603 |
Source


|
| Record name | 3-Bromoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-7-carboxylic acid | |
CAS RN |
1344046-13-4 |
Source


|
| Record name | 3-Bromoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

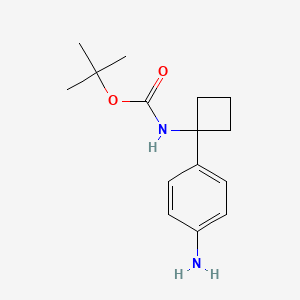
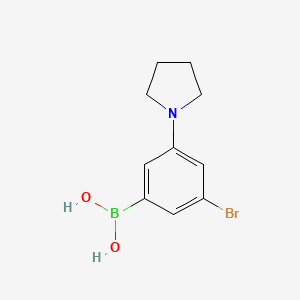
![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)
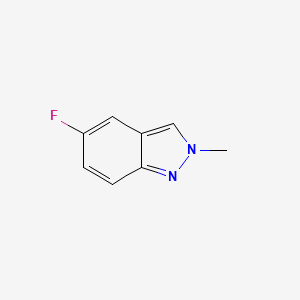
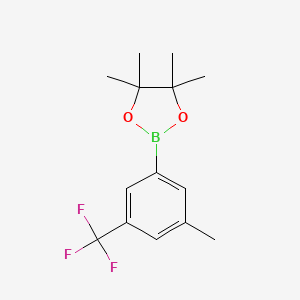
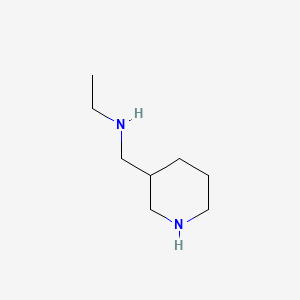
![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)
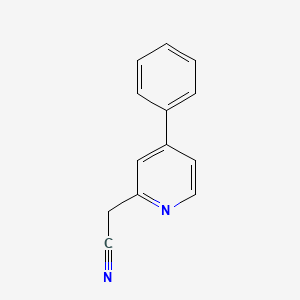
![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)
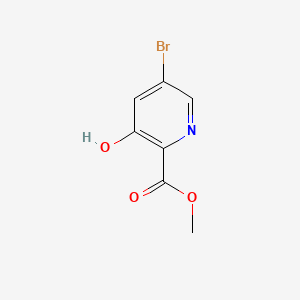
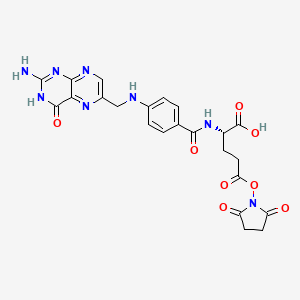
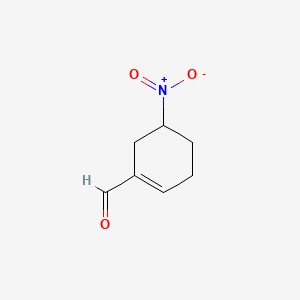
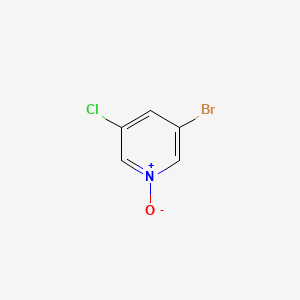
![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)